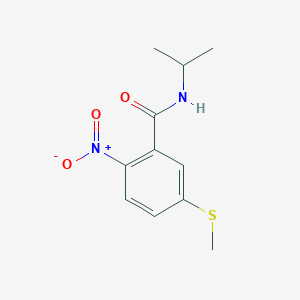![molecular formula C13H18N2O2 B7480926 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its recreational use became prevalent in the early 2000s. MDPV is a potent stimulant that has been associated with a range of adverse effects, including psychosis, cardiovascular complications, and addiction.
作用机制
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft and leading to an increase in their concentration. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter reuptake, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. Chronic use of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been associated with damage to the cardiovascular system and the development of addiction.
实验室实验的优点和局限性
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been used in a range of laboratory experiments, particularly in the fields of pharmacology and toxicology. Its potent effects on neurotransmitter reuptake make it a useful tool for investigating the role of these neurotransmitters in a range of physiological and behavioral processes. However, its potential for harm, particularly in the context of chronic use, means that caution must be exercised when using it in laboratory experiments.
未来方向
There are a number of potential future directions for research on 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One area of interest is the development of treatments for addiction and other adverse effects associated with its use. Another area of focus is the investigation of the long-term effects of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone use on the brain and other organs. Finally, research is needed to better understand the mechanisms underlying its potent effects on neurotransmitter reuptake, with the goal of developing more effective and safer drugs for a range of conditions.
合成方法
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde. The reaction is typically carried out using reagents such as sodium cyanoborohydride and acetic acid. The resulting product is then purified using techniques such as recrystallization and chromatography.
科学研究应用
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
属性
IUPAC Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-5-15(6-4-9)13(17)12-7-11(8-14-12)10(2)16/h7-9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXSSKKJSORSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)




![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)


![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)



![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)